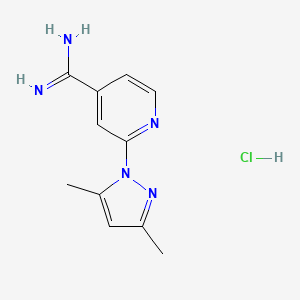
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-carboximidamide hydrochloride
概要
説明
“2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a compound with the CAS Number: 21018-71-3. It has a molecular weight of 173.22 . The compound consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .
Synthesis Analysis
The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone. The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis
The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The InChI Code for the compound is 1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 .Chemical Reactions Analysis
The compound was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .Physical And Chemical Properties Analysis
The compound has a purity of 95% and is in liquid form. It is stored at room temperature .科学的研究の応用
Pyridine–Pyrazole Compounds as Corrosion Inhibitors
One study explores the efficacy of pyridine–pyrazole compounds, including derivatives such as 2-(3-methyl-1H-pyrazol-5-yl) pyridine, as inhibitors for steel corrosion in molar hydrochloric acid solution. These compounds, particularly the ones with pyrazole and pyridine functionalities, showed significant inhibition efficiency, with certain derivatives achieving up to 89% efficiency at specific concentrations. This highlights the potential of pyrazole-pyridine compounds in corrosion protection applications (Bouklah et al., 2005).
Cytotoxic Heterocyclic Compounds
Another study involves the synthesis of novel cytotoxic heterocyclic compounds, including pyrazole and pyridine derivatives. These compounds were tested for their in vitro cytotoxic activity against various cancer cell lines, demonstrating promising growth inhibitory effects. Such research indicates the potential of pyrazole-pyridine compounds in the development of new anticancer drugs (Mansour et al., 2020).
Anticancer and Anti-inflammatory Agents
Research on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents shows the synthesis and evaluation of novel compounds for their therapeutic potential. These studies highlight the broad spectrum of biological activities that pyrazole and pyridine derivatives can exhibit, including anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Heterocyclic Synthesis and Biological Evaluation
Further research into the synthesis of heterocyclic compounds based on pyrazole and pyridine derivatives explores their potential in various biological applications. These compounds have been synthesized and evaluated for their insecticidal and antibacterial activities, demonstrating the versatility of pyrazole-pyridine compounds in developing new pesticides and antimicrobial agents (Deohate and Palaspagar, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .
作用機序
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.ClH/c1-7-5-8(2)16(15-7)10-6-9(11(12)13)3-4-14-10;/h3-6H,1-2H3,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMBIBRORZSZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CC(=C2)C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-18-0 | |
| Record name | 4-Pyridinecarboximidamide, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


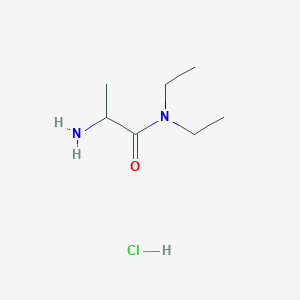
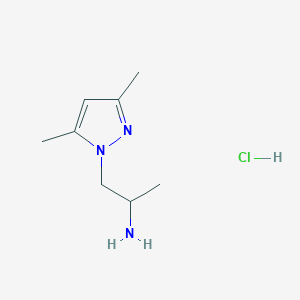

![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)
![2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519466.png)
![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)
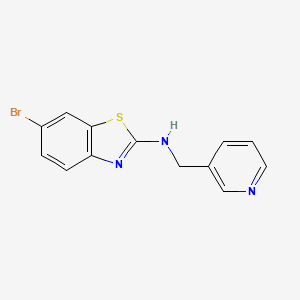
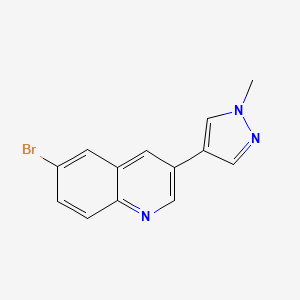
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)

![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)
![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)
